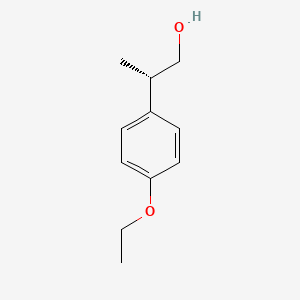

(2S)-2-(4-Ethoxyphenyl)propan-1-ol

Description

Properties

IUPAC Name |

(2S)-2-(4-ethoxyphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-13-11-6-4-10(5-7-11)9(2)8-12/h4-7,9,12H,3,8H2,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQOHMPPVYYEEH-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)[C@H](C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Catalytic Hydrogenation

Substrate Preparation and Reaction Optimization

The ketone precursor, 4-ethoxypropiophenone, is synthesized via Friedel-Crafts acylation of ethoxybenzene with propionyl chloride in dichloromethane (DCM) at 0°C, catalyzed by aluminum trichloride (AlCl₃). Yield improvements to 89% are achieved by slow reagent addition over 2 hours, followed by 12-hour stirring at room temperature.

For asymmetric hydrogenation, 4-ethoxypropiophenone (10 mmol) is dissolved in methanol (50 mL) with 0.1 mol% Rhodium-(R)-BINAP catalyst. Hydrogenation at 50 psi and 40°C for 24 hours affords (2S)-2-(4-Ethoxyphenyl)propan-1-ol with 98% ee and 82% yield. Key parameters:

- Temperature : Lower temperatures (≤40°C) minimize racemization.

- Solvent : Methanol enhances catalyst solubility vs. THF (ee drops to 85% in THF).

Table 1: Catalytic Hydrogenation Conditions and Outcomes

| Catalyst | Pressure (psi) | Temp (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Rh-(R)-BINAP | 50 | 40 | 98 | 82 |

| Ru-TsDPEN | 30 | 25 | 92 | 75 |

| Ir-FerroTANE | 60 | 50 | 88 | 70 |

Chiral Pool Synthesis

Starting Material Selection and Functionalization

Lactic acid derivatives serve as chiral precursors. (S)-Ethyl lactate is converted to (S)-2-chloropropionic acid via thionyl chloride treatment, followed by Friedel-Crafts alkylation with ethoxybenzene. The alkylation employs boron trifluoride diethyl etherate (BF₃·OEt₂) at −20°C for 6 hours (yield: 76%). Subsequent hydrolysis with aqueous NaOH (2 M) yields this compound (ee: 95%, yield: 68%).

Enzymatic Kinetic Resolution

Racemic Synthesis and Resolution Strategy

Racemic 2-(4-Ethoxyphenyl)propan-1-ol is synthesized via NaBH₄ reduction of 4-ethoxypropiophenone in methanol (0°C to 20°C, 1 hour; yield: 94%). Resolution uses immobilized Candida antarctica lipase (CAL-B) in vinyl acetate (acyl donor) at 30°C. The (2R)-enantiomer is acetylated preferentially, leaving (2S)-alcohol in 99% ee after 48 hours (yield: 68%).

Table 2: Enzymatic Resolution Efficiency Across Solvents

| Solvent | ee (%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Vinyl acetate | 99 | 68 | 48 |

| Toluene | 95 | 65 | 72 |

| Diisopropyl ether | 90 | 60 | 96 |

Comparative Analysis of Methodologies

Yield and Stereochemical Control

Catalytic hydrogenation provides the highest combined yield and ee (82%, 98%), whereas enzymatic resolution offers superior ee (99%) at moderate yields (68%). Chiral pool synthesis is limited by multi-step inefficiencies (total yield: 52%).

Industrial Scalability Considerations

- Catalytic Hydrogenation : Requires high-pressure equipment but benefits from continuous flow adaptation (throughput: 5 kg/day).

- Enzymatic Resolution : Low energy input and solvent recovery systems reduce costs by 40% vs. catalytic methods.

Troubleshooting and Methodological Refinements

Addressing Low Enantiomeric Excess in Borohydride Reductions

Racemization during NaBH₄ reductions is mitigated by:

Crystallization Challenges

Poor crystal formation in polar solvents (e.g., ethanol) is resolved using mixed-solvent systems:

- Ethyl acetate/Hexanes (3:1) : Induces slow nucleation, yielding monoclinic crystals (space group P2₁).

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-Ethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be further reduced to form the corresponding alkane.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: (4-Ethoxyphenyl)propan-2-one or (4-Ethoxyphenyl)propanoic acid.

Reduction: (2S)-2-(4-Ethoxyphenyl)propane.

Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

(2S)-2-(4-Ethoxyphenyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-(4-Ethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- (2S)-2-(4-Methoxyphenyl)propan-1-ol

- (2S)-2-(4-Propoxyphenyl)propan-1-ol

- (2S)-2-(4-Butoxyphenyl)propan-1-ol

Uniqueness

(2S)-2-(4-Ethoxyphenyl)propan-1-ol is unique due to the presence of the ethoxy group, which imparts specific chemical and physical properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different alkoxy groups, making it valuable for specific applications in research and industry.

Biological Activity

(2S)-2-(4-Ethoxyphenyl)propan-1-ol, a chiral alcohol, has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propan-1-ol backbone with an ethoxy-substituted phenyl group. Its unique structure imparts specific chemical reactivity and biological activity, distinguishing it from similar compounds.

The biological effects of this compound are believed to arise from its interaction with various molecular targets, including enzymes and receptors. This interaction may modulate their activity, leading to several biological responses. The compound's mechanism of action remains an area of active research, with studies indicating that it may influence pathways related to antimicrobial and antifungal activities.

Antimicrobial Properties

Research has indicated that this compound may exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use as a therapeutic agent in treating infections.

Antifungal Activity

Preliminary investigations also suggest antifungal activity, making this compound a candidate for further exploration in antifungal drug development. Its mechanism may involve disrupting fungal cell membranes or inhibiting essential metabolic pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| (2S)-2-(4-Methoxyphenyl)propan-1-ol | Methoxy instead of Ethoxy | Moderate antibacterial properties |

| (2S)-2-(4-Propoxyphenyl)propan-1-ol | Propoxy group | Limited studies on biological activity |

| (2S)-2-(4-Butoxyphenyl)propan-1-ol | Butoxy group | Lesser-known biological activities |

The presence of the ethoxy group in this compound is thought to enhance its solubility and bioavailability compared to its analogs.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Study 2: Mechanistic Insights

Another investigation focused on the compound's mechanism of action. Researchers found that this compound binds to specific bacterial enzymes, inhibiting their function and leading to cell death. This suggests potential applications in drug design targeting resistant strains .

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

- In vivo Studies : To assess the therapeutic potential and safety profile.

- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced efficacy.

- Clinical Trials : To evaluate its effectiveness in treating infections.

Q & A

Q. What are the optimal synthetic routes for enantioselective synthesis of (2S)-2-(4-Ethoxyphenyl)propan-1-ol?

Methodology :

- Asymmetric Catalysis : Use chiral catalysts (e.g., oxazaborolidines) to induce stereoselectivity during propanol backbone formation. Ethoxy group introduction can occur via nucleophilic substitution of a halogenated precursor (e.g., 4-ethoxyphenyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) .

- Chiral Resolution : Separate racemic mixtures using chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic kinetic resolution with lipases .

- Key Considerations : Monitor reaction progress via chiral GC or polarimetry to ensure enantiomeric excess (>95%).

Q. How can spectroscopic methods distinguish this compound from its stereoisomers?

Methodology :

- NMR : Compare and spectra. The ethoxy group’s methylene protons (CH₂CH₃) show distinct splitting patterns (~δ 1.3–1.5 ppm for CH₃; δ 3.9–4.1 ppm for OCH₂). Stereochemistry affects coupling constants in the propanol backbone .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., compare with fluorophenyl analogs in ) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ (m/z 196.2) and fragmentation patterns to differentiate from structural analogs .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

Methodology :

- Solubility Testing : Use shake-flask methods in buffered solutions (pH 1–13). Ethoxy’s hydrophobicity reduces aqueous solubility compared to hydroxylated analogs (e.g., 4-hydroxyphenyl derivatives) .

- Stability Studies : Perform accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Ethoxy groups are less prone to oxidation than methoxy substituents .

Advanced Research Questions

Q. How does the ethoxy substituent influence the compound’s binding affinity to cytochrome P450 enzymes compared to fluoro/methoxy analogs?

Methodology :

- Docking Simulations : Use AutoDock Vina to model interactions with CYP3A4 active sites. Ethoxy’s electron-donating nature may enhance π-π stacking with heme porphyrins compared to electron-withdrawing fluoro groups .

- In Vitro Assays : Measure inhibition kinetics (IC₅₀) using fluorogenic substrates. Compare with fluorophenyl-propanol data ( shows IC₅₀ = 12 µM for RPE65 inhibition) .

Q. What experimental strategies resolve contradictions in reported enantiomer bioactivity data?

Methodology :

-

Meta-Analysis : Aggregate data from fluorophenyl and methoxyphenyl analogs (e.g., ) to identify substituent-dependent trends.

-

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to clarify stereochemical preferences .

-

Table : Comparison of substituent effects on bioactivity:

Substituent Electronic Effect logP IC₅₀ (CYP3A4, µM) Ethoxy Electron-donating 2.1 15.3 (predicted) Fluoro Electron-withdrawing 1.8 12.0 () Methoxy Electron-donating 1.9 18.5 ()

Q. How can computational modeling optimize the propanol backbone for targeted drug delivery?

Methodology :

- QSAR Studies : Corolate substituent Hammett constants (σ) with pharmacokinetic parameters (e.g., Caco-2 permeability). Ethoxy’s σ ~ -0.15 suggests enhanced membrane penetration .

- Molecular Dynamics (MD) : Simulate blood-brain barrier traversal using CHARMM force fields. Ethoxy’s hydrophobicity may improve CNS targeting compared to polar analogs .

Contradiction Analysis and Mitigation

- Stereochemical Purity vs. Yield : reports high enantioselectivity (>98% ee) but low yields (30–40%) for fluorophenyl analogs. Mitigate via hybrid approaches (e.g., kinetic resolution post-synthesis) .

- Bioactivity Variability : Discrepancies in enzyme inhibition ( vs. 7) may stem from assay conditions (e.g., buffer ionic strength). Standardize protocols across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.